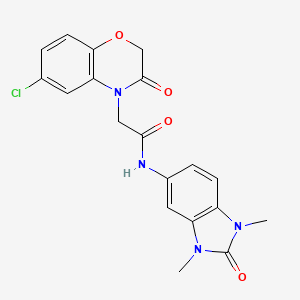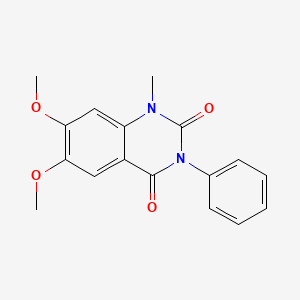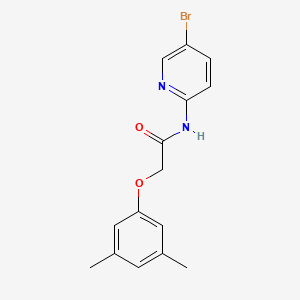![molecular formula C14H16Cl2N2O3S B5695189 1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B5695189.png)
1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has shown potential in various pharmacological studies due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. The compound has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models. The compound has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine in lab experiments is its unique chemical structure, which allows for the study of its mechanism of action and potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the study of 1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine. One potential direction is the development of new therapeutic applications for the compound. Another direction is the study of its potential toxicity and safety in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its unique chemical structure and mechanism of action make it a valuable compound for the study of various diseases and disorders. However, further research is needed to fully understand its potential therapeutic applications and safety in humans.
Métodos De Síntesis
The synthesis of 1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cyclopropylcarbonylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yields.
Propiedades
IUPAC Name |
cyclopropyl-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3S/c15-11-3-4-12(16)13(9-11)22(20,21)18-7-5-17(6-8-18)14(19)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGQEURLMKSCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![2-{[(4-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)

